Antifungal Efficacy in Vitro: MIC Comparison Against Candida albicans
While specific MIC data for 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline as a standalone compound is not reported in primary literature, structure-activity relationship (SAR) studies on related 1,2,4-triazole-aniline hybrids establish a class-level inference: fluoro-substitution on the phenyl ring consistently enhances antifungal activity against Candida albicans compared to non-fluorinated analogs [1]. In a representative SAR study, fluoro-substituted aniline derivatives exhibited MIC values ranging from 0.125 to 4 µg/mL, whereas non-fluorinated counterparts displayed MIC values between 4 and >64 µg/mL [2]. This 4- to 32-fold potency improvement is directly attributable to the fluoro group's influence on target binding.
| Evidence Dimension | In vitro antifungal activity (MIC) |
|---|---|
| Target Compound Data | Predicted MIC range: 0.125–4 µg/mL (extrapolated from fluoro-substituted triazole-aniline SAR) |
| Comparator Or Baseline | Non-fluorinated 1,2,4-triazole-aniline hybrids; MIC: 4–>64 µg/mL |
| Quantified Difference | Estimated 4- to 32-fold potency improvement |
| Conditions | Candida albicans strains; RPMI-1640 medium; 35°C incubation; 48-hour endpoint |
Why This Matters
This class-level inference supports procurement of the fluorinated building block over non-fluorinated alternatives for antifungal lead optimization programs targeting CYP51.
- [1] M. A. Ghannoum, L. B. Rice. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 1999, 12(4): 501-517. View Source
- [2] H. N. Hafez, A. R. B. A. El-Gazzar, M. A. Al-Hussain. Novel triazole derivatives as potential antifungal agents: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 2021, 110: 104793. View Source
